molecular formula C6H13NO2 B1318972 3-[Ethyl(methyl)amino]propanoic acid CAS No. 1095030-20-8

3-[Ethyl(methyl)amino]propanoic acid

Cat. No.: B1318972
CAS No.: 1095030-20-8
M. Wt: 131.17 g/mol
InChI Key: LKLDBSCPCALXOE-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom of the amino group

Scientific Research Applications

3-[Ethyl(methyl)amino]propanoic acid has several applications in scientific research:

Future Directions

Indole derivatives, which are structurally similar to “3-(Ethyl(methyl)amino)propanoic acid”, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

3-(Ethyl(methyl)amino)propanoic acid, also known as N-ethyl-N-methyl-beta-alanine, is a derivative of beta-alanine . The primary targets of beta-alanine are the peptides carnosine and anserine, and it is also a component of pantothenic acid (vitamin B5), which is a part of coenzyme A .

Mode of Action

The compound interacts with its targets by serving as a precursor. This interaction results in an increase in the concentration of carnosine in muscles when supplemented with beta-alanine .

Biochemical Pathways

Beta-alanine is formed by the degradation of dihydrouracil and carnosine . It is also produced industrially by the reaction of ammonia with beta-propiolactone . The affected pathway is the synthesis of carnosine, a dipeptide molecule that has a role in muscle endurance in high-intensity exercise .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of beta-alanine are significant for its bioavailability. When taken orally, beta-alanine is absorbed and transported to various tissues, where it is used to synthesize carnosine . The excess beta-alanine is metabolized into acetic acid .

Result of Action

The result of beta-alanine action is an increase in the concentration of carnosine in muscles, which has been shown to decrease fatigue in athletes and increase total muscular work done . This is particularly beneficial during high-intensity and short-duration exercises where hydrogen ions accumulate in the muscles, leading to a drop in pH (acidosis), which can cause fatigue .

Action Environment

The action, efficacy, and stability of beta-alanine can be influenced by various environmental factors. For instance, the presence of other amino acids can affect its absorption in the gut. Additionally, the effectiveness of beta-alanine supplementation can be influenced by exercise routines and diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Ethyl(methyl)amino]propanoic acid can be achieved through the Michael addition reaction. This involves the reaction of an amine with an acrylate. For instance, the reaction of N-ethyl-N-methylamine with ethyl acrylate under controlled conditions can yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3-[Ethyl(methyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

    3-Aminopropanoic acid:

    2-Methylpropanoic acid:

Uniqueness: 3-[Ethyl(methyl)amino]propanoic acid is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-[ethyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDBSCPCALXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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